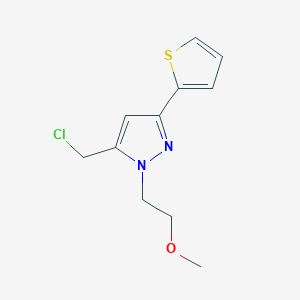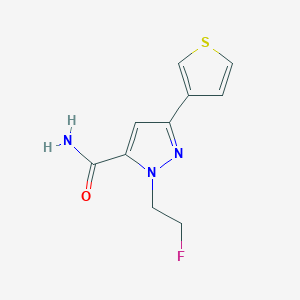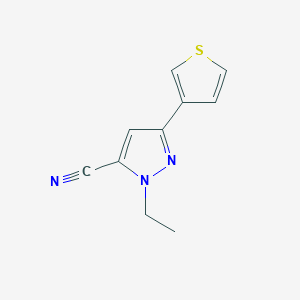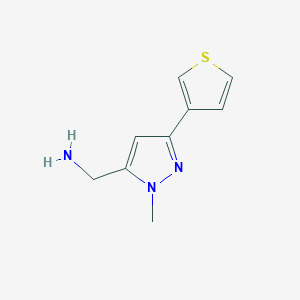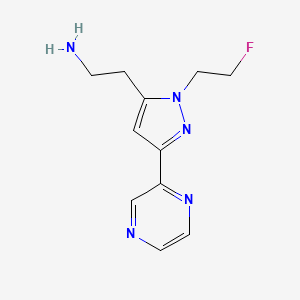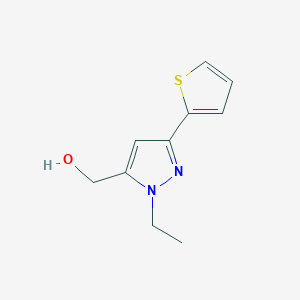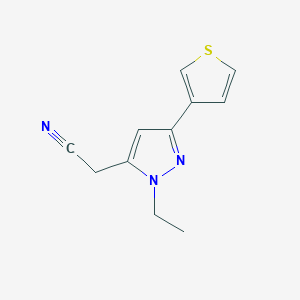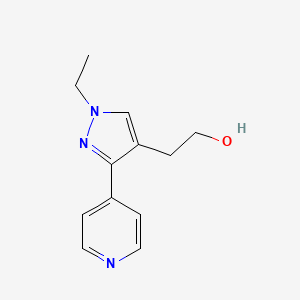
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
説明
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, commonly referred to as Pyridylpyrazole, is a synthetic organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. Pyridylpyrazole is a heterocyclic compound that contains a nitrogen atom in the ring structure, which has been found to possess a number of unique properties and applications. Pyridylpyrazole has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein-protein interactions.
科学的研究の応用
Synthesis and Complex Formation
Facile Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Research highlights the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, which are achieved through cascade reactions starting from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate. This synthesis route demonstrates the compound's utility in forming complex polyfunctional structures in a one-pot reaction, suggesting its versatility in chemical synthesis and potential applications in material science or pharmaceuticals (Latif, Rady, & Döupp, 2003).
Formation of Mono-Helical Complexes with Zinc(II) and Europium(III) : The compound's utility extends to the synthesis of a multidentate ligand that forms mononuclear complexes with zinc(II) and europium(III). These complexes exhibit unique helical coordination geometries and photoluminescent properties, indicating potential applications in the development of new materials for electronics and photonics (Lam et al., 2000).
Catalysis
Catalysis in Oligomerization and Polymerization of Ethylene : The compound demonstrates its versatility as a ligand in nickel(II) catalyzed oligomerization and polymerization of ethylene. The catalytic activity is dependent on the co-catalyst and solvent used, leading to varied products such as butene, hexene, and polyethylene. This highlights its potential application in industrial polymer production (Obuah et al., 2014).
Asymmetric Transfer Hydrogenation of Ketones : The compound is used in the synthesis of Fe(II) and Ni(II) complexes that act as catalysts for the transfer hydrogenation of ketones. This process is significant for the production of alcohols, a fundamental reaction in organic synthesis, indicating its importance in pharmaceutical and chemical manufacturing (Magubane et al., 2017).
Material Science and Electronics
- Electrooptic Film Fabrication : Research into dibranched, heterocyclic chromophores, which include compounds similar in structure to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, shows applications in electrooptic film fabrication. These studies emphasize the influence of molecular architecture on film microstructure and nonlinear optical response, highlighting potential applications in optoelectronic devices (Facchetti et al., 2006).
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-7,9,16H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZEJOOFBSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






